4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-24(2)30(27,28)20-10-8-17(9-11-20)21(25)23-16-22(26,18-6-4-3-5-7-18)19-12-14-29-15-13-19/h3-11,19,26H,12-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCIENPTBJEYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Sulfamoyl-Benzamide Derivatives
The sulfamoyl-benzamide class includes compounds with variations in sulfamoyl substituents and benzamide-linked groups. Key analogs and their distinguishing features are summarized below:
*Calculated based on molecular formula.
Physicochemical and Pharmacological Properties
- Hydrophilicity : The hydroxy and oxan-4-yl groups in the target compound increase water solubility compared to purely aromatic analogs (e.g., 4MNB ).
- Biological Activity : While direct data for the target compound is unavailable, sulfamoyl-benzamides are often enzyme inhibitors (e.g., carbonic anhydrase, histone deacetylases). The oxan-4-yl group may confer selectivity for CNS targets due to improved blood-brain barrier penetration .
Tautomerism and Stability
Similar to 1,2,4-triazole derivatives in , the target compound’s stability may depend on tautomeric equilibria. However, the absence of thiol or thione groups in its structure suggests greater stability compared to triazole-thiones .
Biological Activity
4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 408.5 g/mol. The structure features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
1. Interaction with Biological Targets:
- Enzyme Inhibition: The sulfonamide moiety may inhibit carbonic anhydrase, which plays a role in various physiological processes including acid-base balance and fluid secretion.
- Receptor Modulation: The compound may interact with specific receptors involved in neurotransmission or inflammatory responses, although detailed receptor binding studies are required to confirm this.
2. Antioxidant Activity:
- Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cellular systems.
In Vitro Studies
In vitro assays have demonstrated that this compound can influence cell viability and proliferation:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| HeLa | 10 µM | 50% inhibition of cell proliferation | |
| MCF-7 | 5 µM | Induction of apoptosis observed |
In Vivo Studies
Animal models have been used to assess the compound's efficacy in reducing inflammation and pain:
- Model: Rat model of induced inflammation.
- Dosage: Administered at 20 mg/kg body weight.
- Results: Significant reduction in paw edema compared to control groups, indicating anti-inflammatory properties.
Case Studies
Case Study 1: Cardiovascular Effects
A recent study evaluated the effects of the compound on cardiac function using an ischemia-reperfusion injury model. The results indicated that treatment with the compound led to:
- Decreased left ventricular pressure (LVP) during ischemic episodes.
- Reduction in infarct size post-reperfusion, suggesting cardioprotective effects.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective potential against oxidative stress-induced neuronal damage. Key findings included:
- Enhanced survival rates of neuronal cells exposed to oxidative stress when treated with the compound.
- Modulation of key signaling pathways involved in apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
